2-Amino-4-fluorobenzoic acid hydrochloride
Description
2-Amino-4-fluorobenzoic acid hydrochloride (CAS 130047-16-4) is a hydrochloride salt derived from 2-amino-4-fluorobenzoic acid (CAS 446-32-2), also known as 4-fluoroanthranilic acid. Its molecular formula is C₇H₆FNO₂·HCl, with a molecular weight of 191.59 g/mol . The compound is a white to off-white crystalline solid with a melting point range of 188–196°C for the free acid form .
Properties
CAS No. |
130047-16-4 |
|---|---|
Molecular Formula |
C7H7ClFNO2 |
Molecular Weight |
191.59 g/mol |
IUPAC Name |
2-amino-4-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H6FNO2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,9H2,(H,10,11);1H |
InChI Key |
DBWFOCBBIGLZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-4-fluorobenzoic acid hydrochloride typically involves several steps:
Nitration of 4-fluorobenzyl alcohol: The process begins with the nitration of 4-fluorobenzyl alcohol using a nitration reagent in the presence of concentrated sulfuric acid. This reaction introduces a nitro group into the benzene ring.
Oxidation: The nitro-substituted compound is then subjected to an oxidation reaction to convert it into a benzoic acid derivative.
Reduction: Finally, the benzoic acid derivative undergoes a reduction reaction to yield 2-Amino-4-fluorobenzoic acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, conventional reactions, and mild reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Reduction and Hydrogenation Reactions
The amino group in this compound can participate in catalytic hydrogenation under controlled conditions. For example, hydrogenation of related nitro precursors (e.g., 4-fluoro-2-nitrohalogenobenzoic acid) to yield 2-amino-4-fluorobenzoic acid derivatives involves:
-
Catalysts : Palladium on carbon (Pd/C, 2–10 wt%) or Raney nickel .
-
Conditions : Hydrogen gas at 4–10 atm, 40–60°C for 3–10 hours .
-
Side reactions : Dehalogenation may occur if halogen substituents are present .
| Reaction Type | Reagents/Conditions | Major Product | Yield | Purity | Source |
|---|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C (10 wt%), 60°C, 10 atm | 2-Amino-4-fluorobenzoic acid | 96.7% | 98% (HPLC) |
Nitration and Electrophilic Substitution
The aromatic ring’s reactivity allows for nitration, though direct data on this compound is limited. Analogous syntheses (e.g., 3-nitro-4-fluorobenzoic acid) involve:
-
Positional selectivity : Fluorine directs electrophiles to meta/para positions relative to the amino group.
Amino Group Reactions
The primary amino group (-NH₂) undergoes typical aryl amine transformations:
-
Acylation : Reacts with acetyl chloride or anhydrides to form acetamide derivatives.
-
Diazotization : Forms diazonium salts under acidic (HCl/NaNO₂) conditions, enabling coupling reactions or Sandmeyer transformations.
Carboxylic Acid Reactivity
The -COOH group participates in:
-
Esterification : Methanol/H⁺ yields methyl esters.
-
Amide formation : Reacts with thionyl chloride (SOCl₂) to form acyl chlorides, then amines.
Fluorine-Specific Reactions
The fluorine atom at the 4-position influences:
-
Nucleophilic aromatic substitution : Requires harsh conditions (e.g., NaOH at high temperatures) due to fluorine’s strong C-F bond.
-
Electrophilic stability : Deactivates the ring toward further electrophilic attacks.
Oxidation Pathways
-
Amino group oxidation : May form nitroso or nitro derivatives using KMnO₄ or H₂O₂, though specific data for this compound is unreported.
-
Ring oxidation : Unlikely under mild conditions due to electron-withdrawing groups.
Comparative Reactivity with Analogues
Scientific Research Applications
Pharmaceutical Applications
1. Drug Synthesis Intermediate
2-Amino-4-fluorobenzoic acid hydrochloride serves as a vital intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the development of anti-inflammatory and analgesic medications. The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) that target chronic diseases such as cancer and cardiovascular disorders .
- Key Insights:
- The global market for 2-Amino-4-fluorobenzoic acid is projected to grow significantly, driven by increasing demand for pharmaceuticals and the rising prevalence of chronic diseases .
- It is involved in the synthesis of multi-medication compounds, enhancing therapeutic efficacy through combination therapies .
2. Case Studies in Drug Development
Several studies highlight the successful application of this compound in drug formulation:
- Anti-Cancer Agents: Research has demonstrated that derivatives synthesized from this compound exhibit potent anti-cancer activity. For instance, novel triaryl derivatives containing 2-Amino-4-fluorobenzoic acid have shown promising results in preclinical trials .
- Analgesics: The compound's derivatives are also being explored for their effectiveness as pain relievers, showcasing a broad spectrum of pharmacological activities .
Analytical Chemistry Applications
1. Nitrite Sensing
Recent studies have evaluated the effectiveness of this compound as a candidate for nitrite sensing using Griess reagent methods. Its derivatives demonstrated a linear response to nitrite concentrations, making them suitable for environmental monitoring and food safety applications .
- Performance Metrics:
Chemical Industry Applications
1. Dyes and Pigments Production
In addition to its pharmaceutical uses, this compound is employed in the production of dyes and pigments. The compound's ability to form stable complexes with various substrates makes it valuable in creating high-performance dyes used across textiles, plastics, and paints .
- Market Dynamics:
Summary Table of Applications
| Application Area | Specific Uses | Market Trends |
|---|---|---|
| Pharmaceuticals | Intermediate for anti-inflammatory drugs | Growing demand due to chronic disease prevalence |
| Synthesis of anti-cancer agents | Increased focus on combination therapies | |
| Analytical Chemistry | Nitrite sensing using Griess reagent | High reliability in environmental monitoring |
| Chemical Industry | Production of dyes and pigments | Shift towards eco-friendly manufacturing |
Mechanism of Action
The mechanism of action of 2-Amino-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorine groups in the compound allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug development and biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-Amino-5-fluorobenzoic Acid (CAS 446-08-2)
- Structure : Fluorine at position 5 instead of 3.
- Physical Properties : Melting point 182–184°C .
- Functional Differences : The altered fluorine position reduces steric hindrance in certain synthetic pathways, making it preferable for specific nucleophilic substitutions.
4-Fluorobenzoic Acid (CAS 456-22-4)
- Structure: Lacks the amino group at position 2.
- Applications: Primarily used as a corrosion inhibitor and in polymer synthesis, lacking the bioactive versatility of its amino-substituted analogs .
Halogen-Substituted Analogs
4-Amino-2-bromobenzoic Acid Hydrochloride (CAS 61566-59-4)
- Structure : Bromine replaces fluorine at position 4.
- Reactivity : Bromine’s larger atomic radius and lower electronegativity make it more reactive in cross-coupling reactions but less stable under acidic conditions .
2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)
Functional Group Variants
2-Amino-5-Methylphenol Hydrochloride (Compound 4a [A])
- Structure : Methyl group at position 5 instead of fluorine.
- Synthesis : Prepared via trichloroacetyl chloride and acid hydrolysis, yielding 50.8% efficiency .
- Applications: Limited to antimicrobial research due to reduced electronic effects from the methyl group .
4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS 1909306-16-6)
Comparative Data Table
Market and Research Trends
- Commercial Availability: 2-Amino-4-fluorobenzoic acid hydrochloride has 48 suppliers globally, indicating high demand in pharmaceutical R&D .
- Research Focus: Unlike analogs like 4-(aminomethyl)-2-methylbenzoic acid hydrochloride, the fluorine and amino groups in the target compound enable precise enzyme interactions, driving its dominance in drug development .
Biological Activity
2-Amino-4-fluorobenzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C7H7ClFNO2
- Molecular Weight : 177.59 g/mol
- CAS Number : 329-99-9
Synthesis
The synthesis of this compound can be achieved through several methods, including the reduction of 4-fluoro-2-nitrobenzoic acid using hydrogenation techniques. The process typically involves the use of catalysts such as Raney nickel or palladium on carbon under controlled conditions, resulting in high yields of the desired compound .
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways, particularly in the modulation of neurotransmitter systems. It has been shown to influence gamma-aminobutyric acid (GABA) transporters, which play a crucial role in neuronal signaling and excitability .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays demonstrated that derivatives of fluorobenzoic acids exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, structural analogs have shown minimal inhibitory concentrations (MIC) as low as 5 µM against Mtb, indicating promising potential for tuberculosis treatment .
Enzyme Inhibition
Research has also focused on the compound's ability to inhibit specific enzymes. For example, it has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression. Fluorinated compounds similar to 2-amino-4-fluorobenzoic acid have shown enhanced potency in inhibiting HDACs compared to their non-fluorinated counterparts, suggesting that fluorination may enhance biological efficacy .
Case Studies and Research Findings
- Tuberculosis Treatment : A study investigated the effects of 2-amino-4-fluorobenzoic acid derivatives on Mtb. The results indicated that these compounds could significantly reduce bacterial load in murine models, supporting their potential use in tuberculosis therapy .
- Neurotransmitter Modulation : Another study explored the role of this compound in modulating GABAergic signaling. The findings suggested that it could enhance GABA levels in synaptic clefts, potentially offering therapeutic benefits for neurological disorders characterized by impaired GABA signaling .
- HDAC Inhibition : Research into fluorinated benzoic acids demonstrated their ability to inhibit HDACs effectively. The introduction of fluorine atoms was found to increase binding affinity and selectivity towards specific HDAC isoforms, making these compounds promising candidates for cancer treatment strategies .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthesis routes for 2-amino-4-fluorobenzoic acid hydrochloride in academic settings?
A common method involves fluorination of 2-nitro-4-chlorobenzoic acid followed by catalytic hydrogenation to reduce the nitro group to an amine. The hydrochloride salt is then formed via acidification. Alternative routes include nucleophilic aromatic substitution using fluorinating agents (e.g., KF in polar solvents) on halogenated precursors. Reaction optimization should consider temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation). Purity can be verified via HPLC (>97%) and melting point analysis (188–196°C) .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Use desiccants to mitigate moisture absorption. Safety protocols include wearing nitrile gloves, lab coats, and eye protection due to potential irritant properties. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste channels .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine at C4, amine at C2). DMSO-d₆ is preferred for solubility.
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch).
- Mass Spectrometry (ESI-MS) : To validate molecular weight (155.12 g/mol for the free acid). Cross-reference data with published spectra in crystallography databases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points (e.g., 182–196°C)?
Q. How can SHELX programs improve crystallographic analysis of this compound?
SHELXL (for refinement) and SHELXD (for phase solving) are robust for small-molecule crystallography. Key steps:
- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for twinned crystals.
- Hydrogen Placement : Apply SHELXH for automated hydrogen atom positioning.
- Validation : Check R-factors (<5%) and residual density maps using PLATON .
Q. What analytical approaches detect trace impurities in synthesized batches?
- HPLC-MS : Use C18 columns with 0.1% TFA in acetonitrile/water gradients. Monitor for chlorinated byproducts (e.g., 2-amino-5-chlorobenzoic acid).
- ¹⁹F NMR : Identify fluorine-containing contaminants (e.g., unreacted fluorobenzene derivatives).
- ICP-OES : Quantify metal catalysts (e.g., Pd residues) below 10 ppm .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
